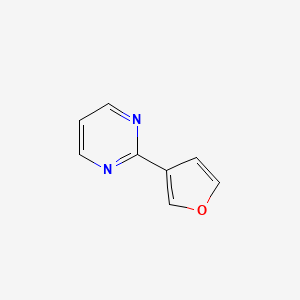![molecular formula C13H20N4 B13112767 2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine CAS No. 872531-12-9](/img/structure/B13112767.png)
2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the use of Schiff base zinc complexes supported on magnetite nanoparticles, which act as reusable catalysts under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale microwave-mediated reactions due to their efficiency and scalability. The use of heterogeneous catalysts, such as Schiff base zinc complexes, also facilitates the industrial synthesis by allowing easy recovery and reuse of the catalyst .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like iron(III) chloride for oxidation reactions and reducing agents for reduction reactions. Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of aminopyrimidine Schiff bases can lead to the formation of triazolopyrimidine systems .
Wissenschaftliche Forschungsanwendungen
2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an inhibitor of various enzymes and receptors, including JAK1, JAK2, and PHD-1 . It also shows promise in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Additionally, this compound has applications in agriculture as a herbicide and in material sciences for developing new materials with unique properties .
Wirkmechanismus
The mechanism of action of 2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids . This inhibition disrupts the metabolic processes of target organisms, leading to their death. In medicinal applications, it binds to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine is unique among triazolopyrimidines due to its specific heptyl and methyl substitutions, which confer distinct biological activities. Similar compounds include other triazolopyrimidine isomers, such as 1,2,4-triazolo[1,5-c]pyrimidine and 1,2,4-triazolo[4,3-a]pyrimidine . These compounds share a similar core structure but differ in their substitution patterns and biological activities. The unique substitutions in this compound make it particularly effective in certain applications, such as enzyme inhibition and herbicidal activity .
Eigenschaften
CAS-Nummer |
872531-12-9 |
|---|---|
Molekularformel |
C13H20N4 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
2-heptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H20N4/c1-3-4-5-6-7-8-12-15-13-14-11(2)9-10-17(13)16-12/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
IDYSYBWAIWIKCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=NN2C=CC(=NC2=N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13112685.png)



![Methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate](/img/structure/B13112706.png)




![4,7-Diphenyl[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B13112741.png)




